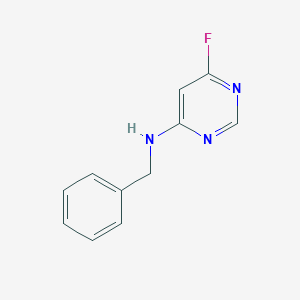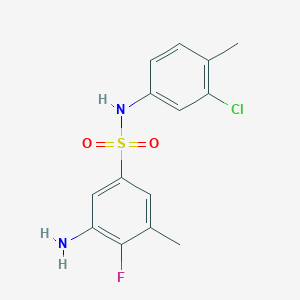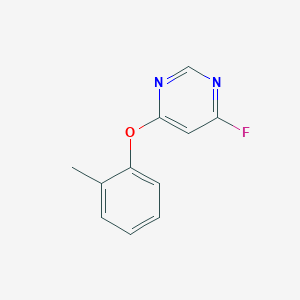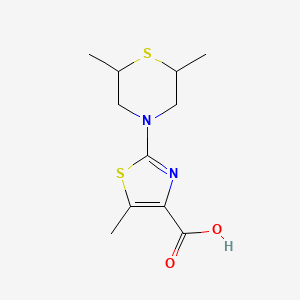![molecular formula C11H16N2O4 B6646726 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid](/img/structure/B6646726.png)
2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid, also known as etomoxir, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme that plays a critical role in fatty acid metabolism. Etomoxir has been shown to have a range of biochemical and physiological effects, and its use in laboratory experiments has yielded valuable insights into metabolic pathways and disease mechanisms.
作用机制
Etomoxir works by inhibiting CPT1, which is an enzyme that facilitates the transport of long-chain fatty acids into mitochondria for oxidation. By blocking this enzyme, 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid prevents the oxidation of fatty acids and promotes the use of alternative energy sources such as glucose. This can have a range of effects on cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
Etomoxir has been shown to have a range of biochemical and physiological effects. In addition to inhibiting fatty acid oxidation, it can also alter cellular signaling pathways and gene expression. It has been shown to have anti-inflammatory effects, and may be useful in the treatment of various inflammatory diseases. It has also been investigated as a potential treatment for heart failure, as it can improve cardiac function and reduce the risk of arrhythmias.
实验室实验的优点和局限性
The use of 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid in laboratory experiments has several advantages. Its ability to inhibit CPT1 allows researchers to investigate the role of fatty acid oxidation in various disease states and metabolic pathways. It can also be used to study the effects of altered metabolism on cellular signaling pathways and gene expression. However, there are also some limitations to its use. Etomoxir can be toxic to cells at high concentrations, and its effects on cellular metabolism may not be entirely specific to fatty acid oxidation.
未来方向
There are several potential future directions for research involving 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid. One area of interest is the development of more specific inhibitors of CPT1, which could allow for more precise manipulation of fatty acid oxidation pathways. Another potential direction is the investigation of 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid's effects on cellular metabolism in different disease states, such as cancer and diabetes. Finally, the development of new methods for delivering 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid to specific tissues or cell types could allow for more targeted investigations of its effects on cellular metabolism and signaling pathways.
合成方法
Etomoxir can be synthesized through a multi-step process involving the reaction of various chemical reagents. One commonly used method involves the condensation of 3-aminooxazolidin-2-one with ethyl 2-bromo-2-methylbutyrate, followed by hydrolysis and subsequent reaction with a base to form the final product.
科学研究应用
Etomoxir has been used extensively in scientific research, particularly in the fields of metabolism and cardiovascular disease. Its ability to inhibit CPT1 has made it a valuable tool for studying fatty acid oxidation pathways and their role in various disease states. It has also been used to investigate the effects of altered fatty acid metabolism on cellular signaling pathways and gene expression.
属性
IUPAC Name |
2-ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-3-11(4-2,10(15)16)7-12-9(14)8-5-6-17-13-8/h5-6H,3-4,7H2,1-2H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDIJVCGGDXXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=NOC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6646683.png)
![2-[(Cycloheptanecarbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6646690.png)
![2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646696.png)
![2-Ethyl-2-[(oxolane-3-carbonylamino)methyl]butanoic acid](/img/structure/B6646704.png)
![2-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646711.png)
![2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid](/img/structure/B6646724.png)
![2-ethyl-2-[[(6-oxo-1H-pyridazine-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B6646731.png)
![2-ethyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B6646735.png)
![2-(aminomethyl)-N-[1-(4-bromophenyl)propan-2-yl]-2-ethylbutanamide](/img/structure/B6646755.png)